[(5-Chloro-2-methoxyphenyl)methyl](2,2-dimethylpropyl)amine
Overview
Description
[(5-Chloro-2-methoxyphenyl)methyl](2,2-dimethylpropyl)amine (CMP2MPA) is an amine compound that is used in a variety of scientific applications. It is a white crystalline solid with a melting point of 100-105°C and a boiling point of 220-225°C. It is soluble in water, ethanol, and acetone, and is insoluble in ether and petroleum ether. CMP2MPA is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine.
Scientific Research Applications
Synthesis Research:
- The compound 2-(1-Chloro-2,2-dimethylpropyl)-1-methyl-1 H -imidazole hydrochloride underwent serial double nucleophilic addition reactions with N,N-dimethylamine, leading to the production of both normal and abnormal addition products. This highlighted the compound's reactivity and potential for further chemical transformations (Ohta et al., 2000).
- A crystal structure analysis was performed on a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, elucidating its chemical structure and potential for interactions with other substances (Lu Jiu-fu et al., 2015).
Chemical Behavior and Analysis:
- The chemical behavior of a family of quinones related to the compound, specifically containing an α-hydroxy group, was studied. This research revealed insights into the reduction process of these compounds and their interactions with proton donors and bases (Bautista-Martínez et al., 2004).
- The electrochemical behavior of the compound and its derivatives was explored, providing valuable information on its properties and potential applications in various fields (Bautista-Martínez et al., 2004).
Applications in Material Science and Biotechnology
Polymer and Material Science:
- A study focused on the synthesis of a monomer based on vanillin, which includes a tertiary amine group. This compound shows pH-responsive characteristics and potential for further modification, indicating its utility in material science and biotechnology (Abdelaty, 2021).
Medicinal Chemistry and Drug Development:
- Research on a potent apoptosis inducer, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, highlighted its ability to cross the blood-brain barrier and its efficacy in cancer models. This indicates the potential of related compounds in the field of medicinal chemistry and drug development (Sirisoma et al., 2009).
Herbicidal Activity:
- The synthesis and evaluation of herbicidal activity of certain derivatives, such as (Z)-ethoxyethyl 2-cyano-3-(2-methylthio-5-pyridylmethylamino)acrylates, were investigated. This research provides insights into the potential agricultural applications of these compounds (Wang et al., 2004).
properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-2,2-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-13(2,3)9-15-8-10-7-11(14)5-6-12(10)16-4/h5-7,15H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHJFEBWINOMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=C(C=CC(=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Chloro-2-methoxyphenyl)methyl](2,2-dimethylpropyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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